Furafylline-d3
Vue d'ensemble
Description
Furafylline-d3 is a deuterated derivative of Furafylline, a methylxanthine compound. It was initially developed as a long-acting alternative to theophylline for the treatment of asthma. This compound is known for its potent and selective inhibition of the enzyme cytochrome P450 1A2 (CYP1A2), which plays a crucial role in the metabolism of various drugs and xenobiotics .
Analyse Biochimique
Biochemical Properties
Furafylline-d3 plays a significant role in biochemical reactions by inhibiting the activity of CYP1A2. This enzyme is responsible for the metabolism of several drugs, including caffeine, theophylline, and certain antidepressants. By inhibiting CYP1A2, this compound can alter the pharmacokinetics of these drugs, leading to increased plasma concentrations and prolonged effects . The interaction between this compound and CYP1A2 is characterized by the formation of a stable complex, which prevents the enzyme from metabolizing its substrates .
Cellular Effects
This compound affects various types of cells and cellular processes by modulating the activity of CYP1A2. In hepatocytes, the inhibition of CYP1A2 by this compound can lead to altered drug metabolism and potential drug-drug interactions . Additionally, this compound can influence cell signaling pathways, gene expression, and cellular metabolism by affecting the levels of endogenous compounds metabolized by CYP1A2 . For example, the inhibition of CYP1A2 can result in increased levels of melatonin, which can impact circadian rhythms and sleep patterns .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of CYP1A2 through the formation of a stable enzyme-inhibitor complex . This interaction occurs at the active site of the enzyme, where this compound binds to the heme group, preventing the enzyme from catalyzing the oxidation of its substrates . The inhibition of CYP1A2 by this compound is both potent and selective, with minimal effects on other cytochrome P450 enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but its inhibitory effects on CYP1A2 can diminish over time as the compound degrades . Long-term studies have shown that this compound can maintain its inhibitory activity for several hours in vitro, but the duration of its effects may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits CYP1A2 without causing significant adverse effects . At higher doses, this compound can lead to toxic effects, including hepatotoxicity and alterations in drug metabolism . These dose-dependent effects highlight the importance of carefully monitoring the dosage of this compound in experimental and clinical settings .
Metabolic Pathways
This compound is involved in metabolic pathways that include the inhibition of CYP1A2 . This enzyme is responsible for the metabolism of various drugs and endogenous compounds, and its inhibition by this compound can lead to altered metabolic flux and changes in metabolite levels . The inhibition of CYP1A2 by this compound can also affect the metabolism of other cytochrome P450 enzymes, leading to potential drug-drug interactions .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and interactions with transport proteins . Once inside the cells, this compound can accumulate in the endoplasmic reticulum, where it interacts with CYP1A2 . The distribution of this compound within tissues can vary depending on the tissue type and the presence of transport proteins that facilitate its uptake and accumulation .
Subcellular Localization
The subcellular localization of this compound is primarily within the endoplasmic reticulum, where it exerts its inhibitory effects on CYP1A2 . The localization of this compound to the endoplasmic reticulum is facilitated by its lipophilic nature, which allows it to integrate into the lipid bilayer of the organelle . This subcellular localization is crucial for the inhibitory activity of this compound, as CYP1A2 is predominantly located in the endoplasmic reticulum .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Furafylline-d3 involves the incorporation of deuterium atoms into the Furafylline molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a palladium or platinum catalyst under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to optimize the yield and purity of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and quality of the produced compound .
Analyse Des Réactions Chimiques
Types of Reactions: Furafylline-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions can occur at the methylxanthine core, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and pharmacological properties .
Applications De Recherche Scientifique
Furafylline-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for studying the metabolism of drugs.
Biology: Employed in biochemical assays to investigate the role of CYP1A2 in drug metabolism.
Medicine: Studied for its potential therapeutic effects in treating respiratory conditions and its role in drug-drug interactions.
Industry: Utilized in the development of new pharmaceuticals and in the quality control of drug manufacturing processes .
Mécanisme D'action
Furafylline-d3 exerts its effects primarily through the inhibition of the enzyme cytochrome P450 1A2 (CYP1A2). By binding to the active site of CYP1A2, this compound prevents the enzyme from metabolizing its substrates, leading to increased plasma levels of drugs that are CYP1A2 substrates. This inhibition can result in prolonged drug action and altered pharmacokinetics .
Comparaison Avec Des Composés Similaires
Theophylline: A methylxanthine used for respiratory diseases but with a shorter duration of action.
Caffeine: Another methylxanthine with stimulant effects but less selective inhibition of CYP1A2.
Paraxanthine: A metabolite of caffeine with similar properties but different metabolic pathways.
Uniqueness of Furafylline-d3: this compound is unique due to its selective and potent inhibition of CYP1A2, making it a valuable tool in drug metabolism studies. Its deuterated form provides additional stability and allows for more precise pharmacokinetic studies compared to its non-deuterated counterparts .
Activité Biologique
Furafylline-d3 is a deuterated form of furafylline, a compound known for its role as a selective inhibitor of cytochrome P450 1A2 (CYP1A2). This article explores the biological activity of this compound, focusing on its pharmacokinetics, metabolic interactions, and implications in drug metabolism and toxicity.
Overview of this compound
This compound is primarily used in pharmacological studies to investigate the metabolic pathways of drugs that are substrates for CYP1A2. The deuterated version allows for improved tracking in mass spectrometry due to its distinct isotopic signature, facilitating the study of drug interactions and enzyme kinetics.
This compound exerts its biological effects primarily through the inhibition of CYP1A2. This enzyme is crucial for the metabolism of various xenobiotics and endogenous compounds. The inhibition of CYP1A2 can lead to significant alterations in the pharmacokinetics of drugs metabolized by this pathway.
- Inhibition Profile : Studies have shown that furafylline dramatically increases the half-life of caffeine, a well-known substrate for CYP1A2, by 7- to 10-fold, indicating strong inhibitory action on this enzyme .
Pharmacokinetics
The pharmacokinetic properties of this compound have been characterized through various studies:
- Absorption and Distribution : Following administration, this compound is rapidly absorbed with a peak plasma concentration reached within 2.5 to 3.5 hours. The compound exhibits a terminal half-life ranging from 30 to 46 hours at higher doses .
- Metabolism : As an inhibitor of CYP1A2, this compound impacts the metabolism of other drugs. For example, it has been observed to affect the clearance rates and bioavailability of drugs such as fluconazole and ciprofloxacin when co-administered .
Case Studies
Several case studies highlight the clinical relevance of this compound in drug interactions:
- Caffeine Metabolism : In a clinical trial involving healthy subjects, administration of Furafylline resulted in significantly prolonged caffeine half-life, demonstrating its potent inhibitory effects on CYP1A2 .
- Drug-Drug Interactions : In studies assessing the interaction between various drugs and CYP enzymes, this compound was used to elucidate the metabolic pathways affected by co-administration with other inhibitors like fluconazole and ciprofloxacin. The results indicated notable changes in plasma concentrations and pharmacodynamics .
Research Findings
Recent research has expanded our understanding of this compound's biological activity:
- Kinetic Studies : Kinetic analyses using microsomes from human liver cells have shown that this compound exhibits competitive inhibition against CYP1A2 substrates. The intrinsic clearance values indicate a significant impact on drug metabolism rates .
- Toxicological Implications : The inhibition of CYP1A2 can lead to increased toxicity for drugs that rely on this metabolic pathway for clearance. This underscores the importance of considering this compound's effects in polypharmacy scenarios where multiple drugs are metabolized by overlapping pathways .
Data Table: Summary of Key Findings on this compound
Propriétés
Numéro CAS |
149981-47-5 |
---|---|
Formule moléculaire |
C12H12N4O3 |
Poids moléculaire |
263.27 g/mol |
Nom IUPAC |
3-(furan-2-ylmethyl)-1-methyl-8-(trideuteriomethyl)-7H-purine-2,6-dione |
InChI |
InChI=1S/C12H12N4O3/c1-7-13-9-10(14-7)16(6-8-4-3-5-19-8)12(18)15(2)11(9)17/h3-5H,6H2,1-2H3,(H,13,14)/i1D3 |
Clé InChI |
KGQZGCIVHYLPBH-FIBGUPNXSA-N |
SMILES |
CC1=NC2=C(N1)C(=O)N(C(=O)N2CC3=CC=CO3)C |
SMILES isomérique |
[2H]C([2H])([2H])C1=NC2=C(N1)C(=O)N(C(=O)N2CC3=CC=CO3)C |
SMILES canonique |
CC1=NC2=C(N1)C(=O)N(C(=O)N2CC3=CC=CO3)C |
Synonymes |
3-(2-Furanylmethyl)-3,7-dihydro-1-methyl-8-(methyl-d3)-1H-purine-2,6-dione; 3-(2-furanylmethyl)-3,9-dihydro-1,8-dimethyl-1H-purine-2,6-dione-d3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.